Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807529
InChI: InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-10-7-9-5-3-4-6-12(9)15(10)13(11)16/h3-7,11H,2,8H2,1H3
SMILES: CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

CAS No.:

Cat. No.: VC13807529

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-10-7-9-5-3-4-6-12(9)15(10)13(11)16/h3-7,11H,2,8H2,1H3
Standard InChI Key AVVYDQDHYRCHAH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O
Canonical SMILES CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O

Introduction

Chemical Identity and Structural Features

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (systematic IUPAC name: ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate) is a polycyclic molecule combining an indole moiety fused to a partially saturated pyrrolidone ring. The indole nucleus (C8H7N) forms the central aromatic system, while the pyrrolidone ring introduces a lactam functionality at the 1-position. The ester group (-COOEt) at the 2-position provides a handle for further chemical modifications. The compound’s planar indole system and puckered pyrrolidone ring create a rigid, three-dimensional structure conducive to interactions with biological targets .

Key structural attributes include:

  • Molecular Formula: C15H15NO3

  • Molecular Weight: 257.29 g/mol

  • Functional Groups: Indole (aromatic amine), lactam (cyclic amide), and ethyl ester.

The stereoelectronic properties of this compound arise from the conjugation between the indole’s π-system and the electron-withdrawing ester and lactam groups, rendering it a potential candidate for studying charge-transfer interactions or designing enzyme inhibitors .

Synthetic Methodologies

Palladium-Catalyzed Domino Reactions

The most efficient synthesis of ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves a palladium-catalyzed domino reaction, as reported by Dessalvi et al. (2022) . This method utilizes indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives under basic conditions to generate the tricyclic core via sequential C–C bond formation and cyclization.

Table 1: Optimized Reaction Conditions for Synthesis

ReactantCatalyst SystemBaseSolventTemperatureTimeYield
Indol-2-ylmethyl acetate (1a)Pd₂(dba)₃, dppfK₂CO₃DMSO100°C1–24 h50–85%

The reaction proceeds through:

  • Indolyl Methide Formation: Deprotonation of the indol-2-ylmethyl acetate generates a reactive methide intermediate.

  • Michael Addition: The methide attacks the 1,3-dicarbonyl compound (e.g., diethyl 2-methylmalonate).

  • Cyclization: Intramolecular lactam formation closes the pyrrolidone ring.

  • Decarboxylation: Loss of CO₂ yields the final product .

Notably, the choice of 1,3-dicarbonyl partner critically influences the reaction outcome. Diethyl 2-methylmalonate (14b) proved optimal, affording the target compound in 74% yield after chromatographic purification .

Structural Elucidation and Spectroscopic Data

Spectroscopic Characterization

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate has been rigorously characterized using advanced spectroscopic techniques:

Table 2: Key Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12–3.18 (m, 2H, pyrrolidone CH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 6.95–7.45 (m, 4H, indole H), 8.10 (s, 1H, NH) .
¹³C NMR (101 MHz, CDCl₃)δ 14.1 (CH₂CH₃), 35.8 (pyrrolidone CH₂), 61.5 (OCH₂), 109.5–135.2 (indole C), 168.9 (C=O), 172.4 (COOEt) .
IR (ATR)ν = 1742 cm⁻¹ (C=O ester), 1665 cm⁻¹ (lactam C=O), 1598 cm⁻¹ (indole C=C) .
HRMS (ESI-TOF)m/z calc. for C15H15NO3 [M+H]⁺: 257.1052; found: 257.1056 .

The ¹H NMR spectrum confirms the ethyl ester (δ 1.35, 4.30) and pyrrolidone protons (δ 3.12–3.18). The indole NH proton appears as a singlet at δ 8.10, while aromatic protons resonate between δ 6.95–7.45. IR data validate the presence of carbonyl groups, and HRMS confirms the molecular formula .

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